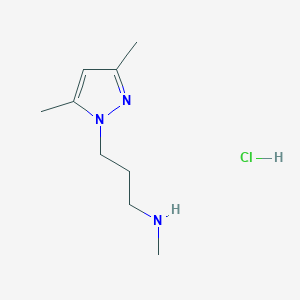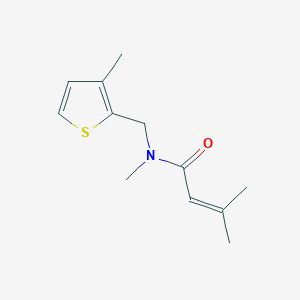
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a bromobenzyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the nitro group: Nitration of the pyrazole ring can be performed using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Bromobenzylation: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromobenzyl)-4-nitro-1h-pyrazol-5-amine can be compared with other similar compounds such as:
1-(3-Bromobenzyl)-3-ethylcyclopentanecarbonitrile: This compound also contains a bromobenzyl group but differs in the core structure and functional groups.
1,7-Dibenzyl-substituted theophylline derivatives: These compounds share the benzyl substitution pattern but have different core structures and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and beyond.
Eigenschaften
Molekularformel |
C10H9BrN4O2 |
|---|---|
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
2-[(3-bromophenyl)methyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H9BrN4O2/c11-8-3-1-2-7(4-8)6-14-10(12)9(5-13-14)15(16)17/h1-5H,6,12H2 |
InChI-Schlüssel |
SPTJQCTVKXCHSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CN2C(=C(C=N2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


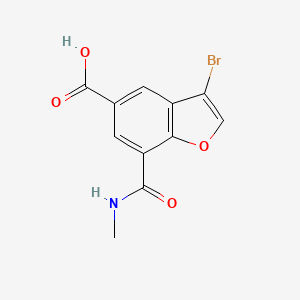
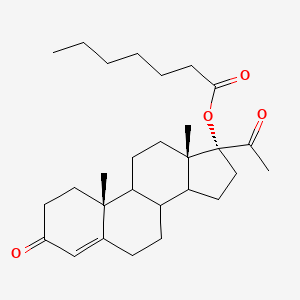

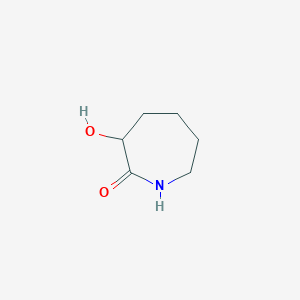
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
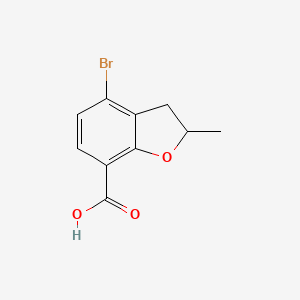
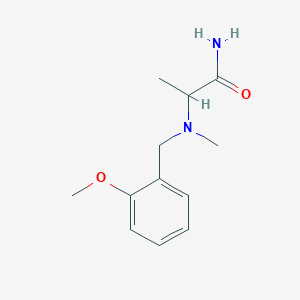

![4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
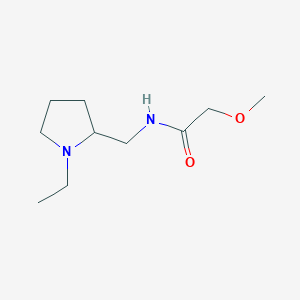
![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)

